molecular formula C21H26O3 B14579618 Butyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate CAS No. 61313-91-5

Butyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14579618
CAS No.: 61313-91-5
M. Wt: 326.4 g/mol
InChI Key: VWTOEKWGQDHUJZ-UHFFFAOYSA-N
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Description

Butyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family It is characterized by the presence of a butyl group and a butoxy group attached to a biphenyl core, with a carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process. One common method is the Friedel-Crafts alkylation, where a biphenyl compound undergoes alkylation with butyl and butoxy groups in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of Butyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity products.

Chemical Reactions Analysis

Types of Reactions

Butyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted biphenyl derivatives .

Mechanism of Action

The mechanism of action of Butyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins . These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate is unique due to its specific combination of butyl, butoxy, and carboxylate groups attached to the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

61313-91-5

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

butyl 4-(4-butoxyphenyl)benzoate

InChI

InChI=1S/C21H26O3/c1-3-5-15-23-20-13-11-18(12-14-20)17-7-9-19(10-8-17)21(22)24-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3

InChI Key

VWTOEKWGQDHUJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCCC

Origin of Product

United States

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